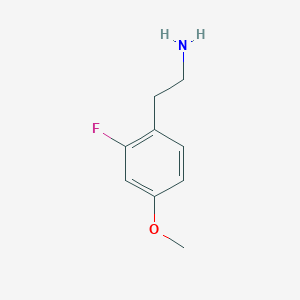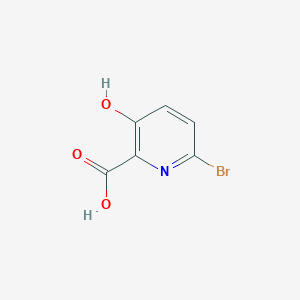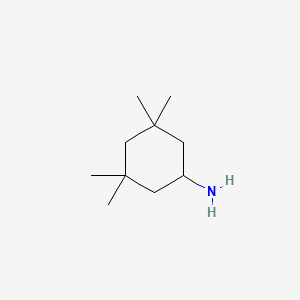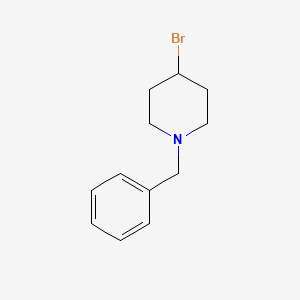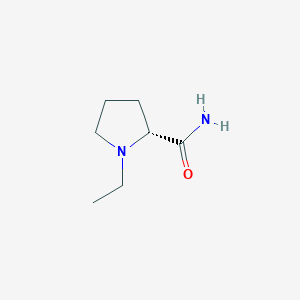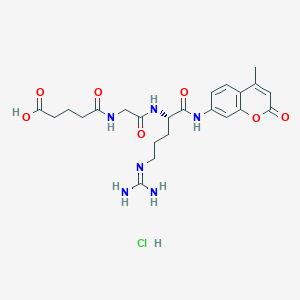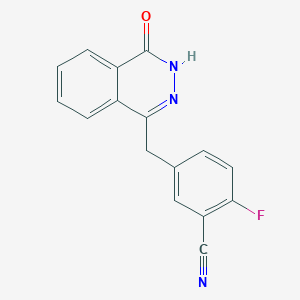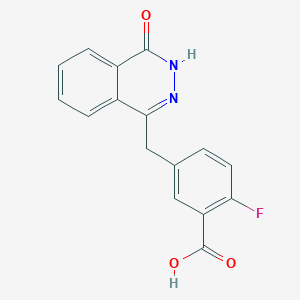![molecular formula C8H10IN5 B1343987 3-碘-1-异丙基-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 862730-04-9](/img/structure/B1343987.png)
3-碘-1-异丙基-1H-吡唑并[3,4-d]嘧啶-4-胺
描述
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the CAS Number: 862730-04-9 . It has a molecular weight of 303.11 . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10IN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12) . This indicates the presence of iodine, isopropyl, and pyrazolo[3,4-d]pyrimidin-4-amine groups in the molecule.Physical And Chemical Properties Analysis
This compound is a solid . The compound should be kept in a dark place, under an inert atmosphere, at 2-8°C .科学研究应用
Synthesis and Biological Activity
Synthesis of Derivatives and Biological Evaluation : Derivatives of pyrazolo[3,4‐d]pyrimidines, including 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are synthesized for pharmacological studies due to their broad spectrum of biological activity. These compounds show potential in inhibiting enzymes like acetylcholinesterase and carbonic anhydrase, indicating their relevance in medicinal chemistry (Aydin, Anil, & Demir, 2021).
RET Kinase Inhibitors : 3-Substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines have been designed and synthesized as inhibitors of the RET protein kinase. These compounds have demonstrated efficacy in inhibiting RET phosphorylation in breast cancer cells (Dinér et al., 2012).
Synthesis and Characterization
Novel Synthesis Methods : Innovative synthesis methods, such as microwave-assisted synthesis, have been developed for pyrazolo[3,4-d]pyrimidin-4-ones. This demonstrates the chemical versatility and potential for diverse applications of these compounds (Ng, Tiekink, & Dolzhenko, 2022).
Structural Analysis and Characterization : Detailed studies have been conducted on the molecular structure and infrared frequencies of similar pyrazolo[3,4-d]pyrimidine compounds. These studies provide insights into the chemical properties and reactivity of such compounds (Shukla, Yadava, & Roychoudhury, 2015).
Antimicrobial and Antitumor Applications
Antimicrobial and Cytotoxic Properties : Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial and cytotoxic properties. This indicates potential applications in developing new antimicrobial and anticancer agents (Hassaneen et al., 2019).
- Antitumor and Anti-Inflammatory Agents**: Novel pyrazolopyrimidine derivatives have been synthesized and shown to possess significant anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).
Chemical Synthesis and Mechanistic Studies
Synthetic Methodologies : Research has focused on developing efficient synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, highlighting the importance of these compounds in chemical synthesis and drug development (Cottam et al., 1984).
Mechanistic Insight : Studies on the mechanism of formation of pyrazolo[3,4-d]pyrimidine-4-amines from pyrazoloformimidate provide valuable information on the chemical behavior of these compounds, essential for their application in drug synthesis (Al‐Azmi, 2020).
安全和危害
The compound has been classified under GHS07 . The hazard statements associated with it are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
未来方向
While specific future directions for this compound are not available in the retrieved data, it’s worth noting that pyrazolo[3,4-d]pyrimidine derivatives have shown promise in the development of novel CDK2 inhibitors . This suggests potential future research directions in the field of drug discovery and development, particularly in the context of cancer therapeutics.
属性
IUPAC Name |
3-iodo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZULUFUHMFFLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648005 | |
| Record name | 3-Iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
862730-04-9 | |
| Record name | 3-Iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

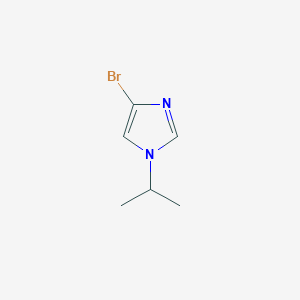
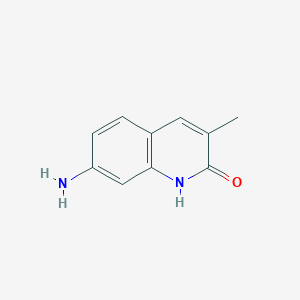
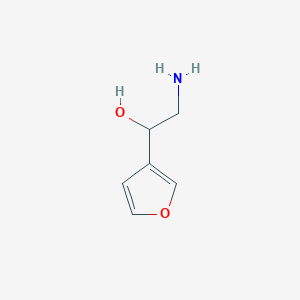
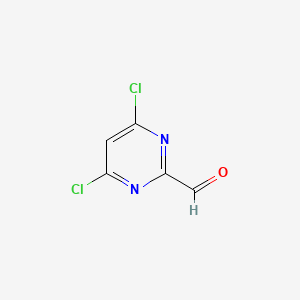
![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)
